N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide is a complex organic compound that features a unique structure combining elements of benzodioxepin and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide typically involves multiple steps. The initial step often includes the preparation of the benzodioxepin and indole intermediates. These intermediates are then coupled through a series of reactions, including alkylation and acylation, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions that are scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide: shares structural similarities with other benzodioxepin and indole derivatives.
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: is a related compound with a similar benzodioxepin core but different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of benzodioxepin and indole structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H28N2O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoylindol-1-yl)acetamide |
InChI |
InChI=1S/C25H28N2O4/c1-3-20(17-10-11-23-24(14-17)31-13-7-12-30-23)26-25(29)16-27-15-19(22(28)4-2)18-8-5-6-9-21(18)27/h5-6,8-11,14-15,20H,3-4,7,12-13,16H2,1-2H3,(H,26,29) |
InChI Key |
SEBRGQCCWHWRQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.